Veledimex

概要

説明

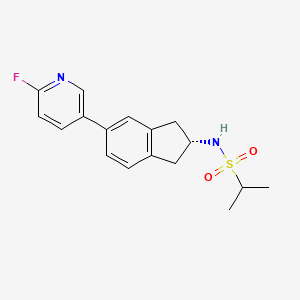

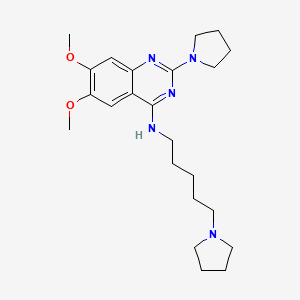

Veledimexは、経口的に利用可能な、ジアシルヒドラジン系のアクチベーターリガンドです。 この化合物は、グリオーマや転移性乳がんを含むさまざまな癌の治療における可能性について、臨床試験で調査されています .

科学的研究の応用

Veledimex has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used in gene therapy to regulate the expression of therapeutic genes . It has been studied in clinical trials for the treatment of glioblastoma, metastatic breast cancer, and other cancers . In biology, this compound is used to study gene regulation and the effects of gene activation on cellular processes . In industry, this compound is used in the development of gene therapy products and other biotechnological applications .

作用機序

Safety and Hazards

将来の方向性

The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by this compound has shown promising results in inducing local immune cell infiltration and improved survival in glioma .

生化学分析

Biochemical Properties

Veledimex plays a crucial role in biochemical reactions by acting as an activator ligand for the ecdysone receptor-based inducible gene regulation system. This system includes two fusion proteins: Gal4-ecdysone receptor, which contains a modified ecdysone receptor fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-retinoid X receptor, which contains a chimeric retinoid X receptor fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 . In the presence of this compound, these proteins form a stable conformation, creating an active transcription factor complex that binds to the inducible promoter, allowing controlled transcription of the target gene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing localized controlled production of interleukin-12, which correlates with an increase in tumor-infiltrating lymphocytes, leading to tumor growth inhibition and regression . This compound also crosses the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Additionally, this compound has been shown to increase the expression of interleukin-12 mRNA and protein in tumor cells, which in turn enhances local immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ecdysone receptor located on the RheoSwitch Therapeutic System. In the absence of this compound, the fusion proteins form inactive, unstable, and unproductive heterodimers. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex . This complex binds to the inducible promoter, allowing the controlled transcription of the target gene . This mechanism enables precise regulation of gene expression, which is essential for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates dose-related increases in tumor concentration and serum interleukin-12 levels . The discontinuation of this compound results in a return to baseline interleukin-12 mRNA and protein expression levels . Additionally, this compound has been shown to cross the blood-brain barrier, with increased brain tissue levels observed in tumor-bearing mice compared to normal mice . These findings suggest that this compound has a stable and predictable effect over time, which is crucial for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase 1 dose-escalation study, this compound demonstrated dose-related increases in tumor concentration and serum interleukin-12 levels . Higher doses of this compound were associated with increased blood-brain barrier penetration and drug-related adverse events . The 20-milligram dose level was found to have the best risk-benefit profile, with fewer toxicities and higher compliance compared to higher doses . These findings highlight the importance of optimizing the dosage of this compound for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the ecdysone receptor-based inducible gene regulation system . Upon administration, this compound binds to the ecdysone receptor, forming a stable transcription factor complex that allows controlled transcription of the target gene . This interaction is crucial for the therapeutic effects of this compound, as it enables precise regulation of gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the ecdysone receptor . It has been shown to cross the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . This compound generally has moderate to low oral bioavailability after a single oral administration in mice and monkeys, with mostly low plasma clearance and high volume of distribution . These properties are essential for its therapeutic use, as they determine the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the ecdysone receptor . This compound can cross the blood-brain barrier and accumulate in brain tissue, particularly in tumor-bearing mice . This localization is crucial for its therapeutic effects, as it enables the targeted activation of gene expression in specific cellular compartments. Additionally, this compound’s ability to induce localized controlled production of interleukin-12 further enhances its therapeutic potential .

準備方法

Veledimexは、昆虫の脱皮ホルモンであるエクジソンの人工合成類似体です . This compoundの調製には、ジアシルヒドラジン構造の合成が含まれ、これは一連の化学反応によって達成されます。 this compoundの具体的な合成経路と反応条件は、専売特許であり、公表されていません。 this compoundは実験室環境で生産でき、研究目的で入手可能です .

化学反応の分析

Veledimexは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 この化合物は、エクジソン受容体と相互作用することが知られており、遺伝子転写を活性化する安定な複合体を形成します . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。 これらの反応から生成される主な生成物は、通常、RheoSwitch Therapeutic Systemによって調節される活性化遺伝子産物です .

科学研究アプリケーション

This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。 医学では、this compoundは遺伝子治療において、治療遺伝子の発現を調節するために使用されます . グリオーマ、転移性乳がん、およびその他の癌の治療について、臨床試験で研究されています . 生物学では、this compoundは遺伝子調節と、遺伝子活性化が細胞プロセスに与える影響を研究するために使用されます . 産業では、this compoundは遺伝子治療製品およびその他のバイオテクノロジーアプリケーションの開発に使用されます .

類似化合物との比較

Veledimexは、エクジソン受容体をベースとした誘導性遺伝子調節システムを介して遺伝子転写を活性化する能力においてユニークです . 類似の化合物には、ジアシルヒドラジン系のアクチベーターリガンドと、エクジソンの合成類似体が含まれます . this compoundは、経口バイオアベイラビリティと、RheoSwitch Therapeutic Systemにおける特定の使用によって際立っています . その他の類似の化合物には、遺伝子治療で使用される異なるアクチベーターリガンドが含まれる場合がありますが、this compoundと同じ特異性やバイオアベイラビリティを持たない場合があります .

特性

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZPGLVHLSWQX-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148875 | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093130-72-3 | |

| Record name | Veledimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veledimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INXN-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELEDIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

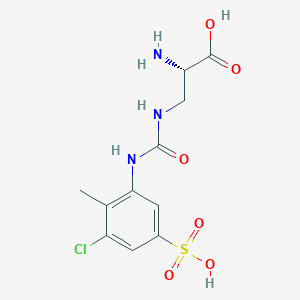

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)

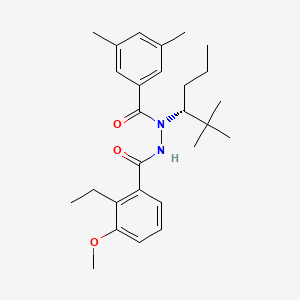

![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)